molecular formula C25H35NO4S B1139286 洛米布韦 CAS No. 1026785-59-0

洛米布韦

货号 B1139286
CAS 编号: 1026785-59-0
分子量: 445.6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lomibuvir, also known as VX-222, is a small molecule that has been used in trials studying the treatment of Chronic Hepatitis C Virus and Chronic Hepatitis C Virus Infection . It is a non-nucleoside inhibitor of the RNA-directed RNA polymerase of hepatitis C virus (HCV) that inhibits primer-dependent RNA synthesis .


Molecular Structure Analysis

Lomibuvir has a molecular formula of C25H35NO4S and a molecular weight of 445.6 . The InChI code for Lomibuvir is InChI=1S/C25H35NO4S/c1-16-5-7-17 (8-6-16)23 (28)26 (18-9-11-19 (27)12-10-18)21-15-20 (13-14-25 (2,3)4)31-22 (21)24 (29)30 .


Physical And Chemical Properties Analysis

Lomibuvir is a crystalline solid that is soluble in DMSO at 30 mg/ml .

科学研究应用

Inhibition of HCV RNA Polymerase

Lomibuvir is a potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA polymerase . This enzyme is crucial for the replication of the virus, as it regulates RNA synthesis through both a de novo-initiated mechanism and extension from a primed template. Lomibuvir binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase, which results in the inhibition of viral replication.

Selective Inhibition of HCV Genotypes

The compound exhibits selective inhibition against HCV genotypes 1a and 1b, with EC50 values of 22.3 and 11.2 nM, respectively . This specificity is significant for targeted antiviral therapy, as different genotypes may respond differently to treatment.

Preferential Inhibition of Primer-Dependent RNA Synthesis

Lomibuvir has been shown to preferentially inhibit primer-dependent RNA synthesis rather than de novo-initiated RNA synthesis . This characteristic could be leveraged in designing antiviral strategies that target specific stages of the viral life cycle.

Pharmacokinetics and Bioavailability

Lomibuvir has demonstrated good pharmacokinetic properties in animal models, including low body clearance and excellent oral bioavailability . These properties are essential for the development of oral antiviral medications that are both effective and convenient for patients.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The compound has shown favorable ADME capabilities, which is crucial for the development of a drug with a predictable pharmacological profile . A favorable ADME profile ensures that the drug is absorbed, distributed, metabolized, and excreted in a manner that maximizes its therapeutic potential while minimizing side effects.

属性

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJNLCLKAKMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025603
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomibuvir

CAS RN

1026785-55-6
Record name Lomibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1sc(C#CC(C)(C)C)cc1N(C(=O)C1CCC(C)CC1)C1CCC(O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。